molecular formula C18H23N3O3 B3869659 N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-2,5-dimethyl-3-furamide

N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-2,5-dimethyl-3-furamide

Cat. No. B3869659
M. Wt: 329.4 g/mol
InChI Key: RCWOHPLVRGPEKC-UHFFFAOYSA-N
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Description

The compound is a derivative of piperidine, which is a common structure in many pharmaceuticals and alkaloids . Piperidines play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The specific compound you’re asking about would have additional functional groups attached to the piperidine ring.


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, piperidine and its derivatives can undergo a variety of chemical reactions. For example, piperidine can be produced by the hydrogenation of pyridine .


Physical And Chemical Properties Analysis

Piperidine is a colorless liquid with an odor described as objectionable, typical of amines . The physical and chemical properties of the specific compound you’re asking about would depend on the additional functional groups attached to the piperidine ring.

Safety and Hazards

Piperidine is classified as a danger according to GHS labelling, with hazard statements including H225, H311, H314, H331 . The safety and hazards of the specific compound you’re asking about would depend on the additional functional groups attached to the piperidine ring.

Future Directions

Piperidine derivatives continue to be an important area of research in the pharmaceutical industry, with more than 7000 piperidine-related papers published in the last five years . Future research will likely continue to explore the synthesis, functionalization, and pharmacological application of piperidine derivatives .

properties

IUPAC Name

N-[[2-(3-hydroxypiperidin-1-yl)pyridin-3-yl]methyl]-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-12-9-16(13(2)24-12)18(23)20-10-14-5-3-7-19-17(14)21-8-4-6-15(22)11-21/h3,5,7,9,15,22H,4,6,8,10-11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCWOHPLVRGPEKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC2=C(N=CC=C2)N3CCCC(C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-2,5-dimethyl-3-furamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-2,5-dimethyl-3-furamide
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N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-2,5-dimethyl-3-furamide
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N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-2,5-dimethyl-3-furamide
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N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-2,5-dimethyl-3-furamide
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N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-2,5-dimethyl-3-furamide
Reactant of Route 6
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N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-2,5-dimethyl-3-furamide

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